molecular formula C10H7FN4S B2574800 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine CAS No. 775545-86-3

6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine

Cat. No.: B2574800
CAS No.: 775545-86-3
M. Wt: 234.25
InChI Key: DHADUCHFKYLSIE-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is a heterocyclic compound that features a unique fusion of triazole and thiazole rings.

Mechanism of Action

Target of Action

The primary targets of 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of This compound It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a variety of biochemical pathways, suggesting that the compound may have broad effects on cellular metabolism.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown promising cytotoxic activities against certain cancer cell lines . This suggests that the compound may have potential antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzylamine with thiourea and hydrazine hydrate under reflux conditions to form the intermediate, which is then cyclized using a suitable dehydrating agent like phosphorus oxychloride (POCl3) to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
  • 6-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
  • 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine

Uniqueness

Compared to its analogs, 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.

Properties

IUPAC Name

6-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4S/c11-7-3-1-6(2-4-7)8-5-16-10-13-9(12)14-15(8)10/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHADUCHFKYLSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC(=NN23)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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